molecular formula C9H13I B14325910 3a-Iodooctahydro-2,5-methanopentalene CAS No. 97920-58-6

3a-Iodooctahydro-2,5-methanopentalene

Cat. No.: B14325910
CAS No.: 97920-58-6
M. Wt: 248.10 g/mol
InChI Key: PGEOOGJGQSIXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a-Iodooctahydro-2,5-methanopentalene is an organic compound characterized by its unique structure, which includes an iodine atom attached to an octahydro-2,5-methanopentalene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a-Iodooctahydro-2,5-methanopentalene typically involves the iodination of octahydro-2,5-methanopentalene. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 3a-Iodooctahydro-2,5-methanopentalene can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3a-Iodooctahydro-2,5-methanopentalene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3a-Iodooctahydro-2,5-methanopentalene involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes and receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

    Octahydro-2,5-methanopentalene: Lacks the iodine atom, resulting in different reactivity and applications.

    3a,6a-Diiodooctahydro-2,5-methanopentalene:

Uniqueness: 3a-Iodooctahydro-2,5-methanopentalene is unique due to its specific structure and the presence of the iodine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

97920-58-6

Molecular Formula

C9H13I

Molecular Weight

248.10 g/mol

IUPAC Name

3-iodotricyclo[3.3.1.03,7]nonane

InChI

InChI=1S/C9H13I/c10-9-4-6-1-7(5-9)3-8(9)2-6/h6-8H,1-5H2

InChI Key

PGEOOGJGQSIXKK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC3(C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.